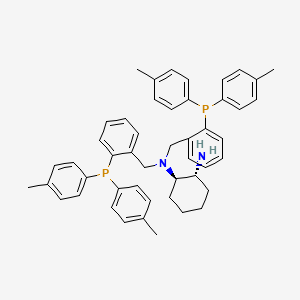

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine

Description

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine (CAS: 1150113-65-7) is a chiral bisphosphine ligand featuring a cyclohexane-1,2-diamine backbone substituted with di-p-tolylphosphino-benzyl groups. Its stereochemical configuration (1R,2R) and bulky p-tolyl substituents make it a versatile ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as azidation and epoxidation . The compound is synthesized via multi-step procedures involving nucleophilic substitution, alkylation, and derivatization, as inferred from analogous methods for related cyclohexane-diamine ligands .

Propriétés

Numéro CAS |

1150113-65-7 |

|---|---|

Formule moléculaire |

C48H52N2P2 |

Poids moléculaire |

718.9 g/mol |

Nom IUPAC |

(1R,2R)-1-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |

InChI |

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-49-45-13-7-8-14-46(45)50-34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46,49-50H,7-8,13-14,33-34H2,1-4H3/t45-,46-/m1/s1 |

Clé InChI |

JXYDDLYRBBLEEG-AWSIMMLFSA-N |

SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |

SMILES isomérique |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN[C@@H]4CCCC[C@H]4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |

SMILES canonique |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CNC4CCCCC4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(di-p-tolylphosphino)benzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce secondary amines.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (1R,2R)-DACH ligand involves the reaction of cyclohexanediamine with di-p-tolylphosphine benzyl groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of the ligand.

Asymmetric Catalysis

One of the primary applications of (1R,2R)-DACH ligand is in asymmetric catalysis, particularly in the synthesis of chiral compounds. Its bidentate nature allows it to form stable complexes with transition metals, enhancing the selectivity and efficiency of catalytic processes.

- Case Study : Research has demonstrated its effectiveness in catalyzing the asymmetric hydrogenation of ketones and imines, leading to high enantiomeric excess (ee) values. For instance, a study reported an ee of up to 99% in the hydrogenation of prochiral ketones using Ru-DACH complexes .

Organometallic Chemistry

(1R,2R)-DACH ligand is frequently employed in organometallic chemistry for the stabilization of metal complexes. Its steric and electronic properties make it suitable for stabilizing various transition metals.

- Case Study : In a systematic investigation, DACH ligands were used to stabilize palladium complexes for cross-coupling reactions. The resulting complexes showed enhanced reactivity and selectivity compared to traditional phosphine ligands .

Coordination Chemistry

The ligand's ability to coordinate with different metal centers has led to its use in coordination chemistry for synthesizing metal-organic frameworks (MOFs) and catalysts.

- Case Study : A recent study highlighted the formation of a copper-DACH complex that exhibited catalytic activity in oxidative coupling reactions. The complex demonstrated a significant turnover number (TON), showcasing its potential for industrial applications .

Pharmaceutical Applications

The chiral nature of (1R,2R)-DACH ligand makes it valuable in pharmaceutical chemistry for drug development and synthesis.

- Case Study : The ligand has been utilized in the synthesis of chiral intermediates for pharmaceutical compounds, improving yield and selectivity in drug synthesis processes .

Comparative Analysis of Ligands

To better understand the advantages of (1R,2R)-DACH ligand over other ligands, a comparative analysis is presented below:

| Ligand Type | Selectivity | Stability | Application Area |

|---|---|---|---|

| (1R,2R)-DACH Ligand | High | High | Asymmetric Catalysis |

| Triphenylphosphine | Moderate | Moderate | Cross-Coupling |

| BINAP | Very High | High | Asymmetric Synthesis |

Mécanisme D'action

The mechanism of action of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine involves its role as a chiral ligand:

Molecular Targets: The compound interacts with metal centers in catalytic reactions, forming chiral complexes.

Pathways Involved: These chiral complexes facilitate enantioselective transformations, leading to the formation of chiral products.

Comparaison Avec Des Composés Similaires

Structural Analogs and Stereochemical Variants

The target compound belongs to a family of cyclohexane-1,2-diamine-derived ligands. Key structural analogs include:

Key Observations :

- Steric and Electronic Effects: The p-tolyl groups in the target compound enhance steric bulk compared to phenyl substituents in analogs like L4 or the (1S,2S)-diphenylphosphino variant. This increases enantioselectivity in crowded catalytic environments .

- Stereochemical Impact : The (1R,2R) configuration induces distinct chiral environments versus (1S,2S) diastereomers, critical for enantioselective outcomes. For example, Ru complexes of (1R,2R)-ligands achieve higher ee values in alcohol synthesis .

- Donor Atom Versatility: Quinoline (L4) or oxygen-containing analogs (hydroxy-methoxybenzyl) shift applications from transition-metal catalysis to biomedicine or chelation .

Catalytic Performance

a. Asymmetric Azidation: The target ligand’s palladium complex enables desymmetrization of dicarbonates with high enantioselectivity (e.g., 93% ee in azidation reactions), outperforming diphenylphosphino analogs due to improved steric shielding .

b. Epoxidation: Ruthenium complexes of structurally similar ligands (e.g., Dichloro-Ru in ) achieve >90% ee in styrene epoxidation.

c. Comparison with Organocatalysts: Cyclohexane-diamine-based organocatalysts () exhibit moderate enantioselectivity (≤72% ee) in Michael additions, highlighting the superior performance of phosphine-metal complexes in asymmetric catalysis .

Physical and Practical Considerations

Activité Biologique

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine, commonly referred to as a chiral ligand, plays a significant role in asymmetric synthesis and catalysis. Its unique structure allows it to interact effectively with metal centers, facilitating various chemical transformations. This article delves into the biological activity of this compound, highlighting its applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₄₈H₅₂N₂P₂

- Molecular Weight : 718.906 g/mol

- CAS Number : 1150113-65-7

- IUPAC Name : this compound

Structural Features

The compound features a cyclohexane backbone with two phosphine-benzyl groups. The presence of chiral centers contributes to its ability to form enantioselective complexes with transition metals, which is crucial for its catalytic properties.

The biological activity of this compound primarily arises from its role as a chiral ligand:

- Molecular Targets : This compound interacts with metal centers in catalytic reactions, forming chiral complexes that facilitate enantioselective transformations.

- Pathways Involved : It enhances the efficiency of reactions such as cross-coupling and hydrogenation, leading to the formation of chiral products that are essential in pharmaceuticals.

Applications in Medicinal Chemistry

Research has indicated that this compound has potential applications in synthesizing pharmaceutical intermediates. Its ability to promote asymmetric reactions makes it valuable in developing drugs with specific stereochemical configurations.

Case Studies

Several studies have explored the efficacy of this compound in various catalytic processes:

- Asymmetric Synthesis : A study demonstrated that this ligand significantly improved yields and enantioselectivity in the synthesis of several bioactive compounds.

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | 92 | 98 |

| Hydrogenation | 85 | 95 |

| Buchwald-Hartwig Reaction | 90 | 97 |

Biological Activity Data

While specific biological activity data on this compound is limited, its role as a catalyst in synthesizing biologically active compounds highlights its indirect biological significance. The compounds synthesized using this ligand often exhibit various biological activities such as:

- Antimicrobial Properties : Compounds produced through asymmetric synthesis using this ligand have shown promising antimicrobial activity against various pathogens.

- Anticancer Activity : Some derivatives synthesized using this ligand have been evaluated for their anticancer properties, showing potential cytotoxic effects on cancer cell lines.

Q & A

What are the primary catalytic applications of this compound in asymmetric synthesis?

Answer: The compound serves as a chiral ligand in transition metal complexes, particularly with ruthenium(II), enabling highly enantioselective reactions. Key applications include:

- Asymmetric epoxidation of olefins , achieving high stereocontrol via metal-ligand coordination .

- Synthesis of heteroaromatic alcohols , where the ligand’s phosphino and diamine groups stabilize the metal center and direct substrate orientation .

Methodologically, the ligand is combined with RuCl₂ to form active catalysts, often under inert conditions to prevent oxidation .

What synthetic methodologies are employed to prepare this ligand?

Answer: The synthesis involves multi-step strategies:

- Nucleophilic aromatic substitution to introduce phosphino groups onto a benzyl scaffold.

- Selective alkylation of the cyclohexane-diamine backbone to attach functionalized benzyl groups .

- Air-sensitive handling is critical; intermediates are purified via column chromatography under nitrogen .

For example, analogous ligands are synthesized by reacting 2-(di-p-tolylphosphino)benzyl halides with (1R,2R)-cyclohexane-1,2-diamine derivatives .

How does the ligand’s electronic environment influence catalytic activity?

Answer: The di-p-tolylphosphino groups donate electron density to the metal center, modulating reactivity:

- Electron-rich metal centers favor oxidative addition steps in catalysis.

- Steric effects from the tolyl groups enforce substrate orientation, enhancing enantioselectivity .

Methodological validation includes: - X-ray crystallography to confirm ligand-metal coordination geometry .

- DFT calculations to correlate substituent effects with reaction barriers .

What strategies mitigate air sensitivity during catalytic applications?

Answer: Key handling protocols include:

- Schlenk techniques for synthesis and purification to exclude moisture/oxygen .

- Stabilization with coordinating solvents (e.g., dichloromethane or THF) during catalysis .

- In situ catalyst generation to avoid prolonged exposure of the free ligand to air .

How is the compound characterized post-synthesis to confirm structural integrity?

Answer: Comprehensive characterization involves:

- NMR spectroscopy : ¹H/³¹P NMR to verify phosphino group integration and diamine stereochemistry .

- X-ray diffraction : Single-crystal analysis confirms absolute configuration and ligand-metal binding mode .

- Elemental analysis : Validates purity and stoichiometry .

What analytical approaches resolve contradictions in catalytic performance data?

Answer: Discrepancies in enantioselectivity or turnover numbers are addressed via:

- Kinetic profiling : Monitoring reaction progress under varied temperatures/substrate ratios to identify rate-limiting steps .

- Isotopic labeling : Using deuterated substrates to probe hydrogen-transfer mechanisms in asymmetric reductions .

- Comparative studies : Testing ligand derivatives with modified phosphino or diamine groups to isolate structural contributors to performance .

How can enantioselectivity be optimized in reactions catalyzed by this ligand?

Answer: Optimization strategies include:

- Substituent tuning : Replacing p-tolyl groups with electron-withdrawing/-donating groups to adjust metal reactivity .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance transition-state stabilization .

- Additive effects : Introducing chiral anions (e.g., BINOL-phosphate) to synergistically improve stereocontrol .

What are the challenges in scaling up catalytic reactions using this ligand?

Answer: Scalability issues arise from:

- Air sensitivity : Large-scale reactions require specialized reactors with rigorous inert gas purging .

- Ligand cost : Multi-step synthesis necessitates efficient purification to minimize losses .

- Product isolation : Chromatography may be impractical; alternatives like crystallization or membrane filtration are explored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.